

Advanced Development Guide: 5-(4-Fluorophenoxy)valeric Acid in Agrochemicals

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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

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Executive Summary & Chemical Profile[1][2][3][4]

5-(4-Fluorophenoxy)valeric Acid (CAS: 347867-75-8) represents a specialized class of phenoxyalkanoic acids utilized primarily as a pro-herbicide intermediate and a metabolic probe in agrochemical discovery. Unlike the ubiquitous 2,4-D (acetic acid derivative), the valeric (pentanoic) chain length imparts unique lipophilicity and metabolic activation properties.

This guide details the development pipeline for this compound, focusing on its synthesis via Williamson etherification, its mode of action (MoA) as a β -oxidation substrate, and protocols for biological validation.

Chemical Identity Table[4]

| Property | Specification |
|-----------------------|---|
| IUPAC Name | 5-(4-fluorophenoxy)pentanoic acid |
| Molecular Formula | C ₁₁ H ₁₃ FO ₃ |
| Molecular Weight | 212.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Low solubility in water |
| pKa (Predicted) | ~4.75 (Carboxylic acid moiety) |
| Key Functional Groups | Fluorinated phenyl ring (Metabolic stability), Ether linkage, Carboxylic tail |

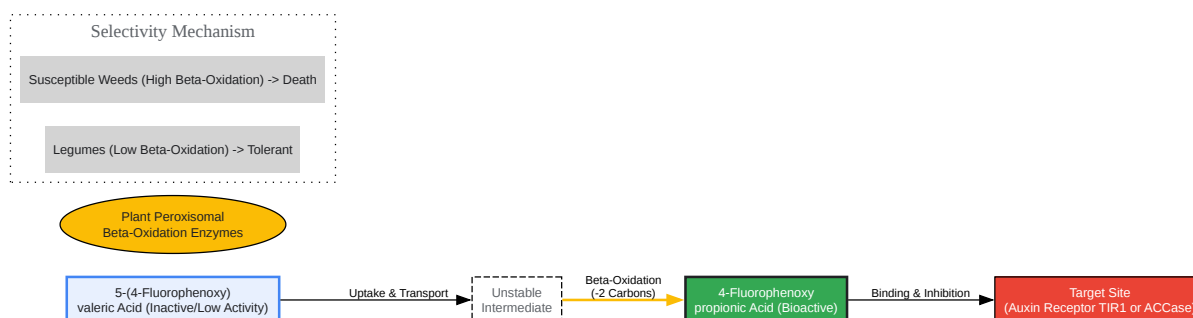
Mechanism of Action (MoA): The "Pro-Herbicide" Activation

To develop effective formulations, one must understand that **5-(4-Fluorophenoxy)valeric acid** often acts as a pro-herbicide. Plants possess β -oxidation enzyme systems (similar to fatty acid metabolism) that degrade the alkyl chain of phenoxy acids by removing two carbon units at a time.

- Phenoxyacetic acids (2C): Active Auxin mimics (e.g., 2,4-D).[1][2]
- Phenoxybutyric acids (4C): Degrade to 2C (Active).
- Phenoxyvaleric acids (5C): Degrade to Phenoxypropionic acids (3C).

Therefore, the biological activity of this compound is likely driven by its in vivo conversion to 4-fluorophenoxypropionic acid. This propionic derivative often exhibits different selectivity patterns (e.g., anti-auxin or ACCase inhibition potential depending on stereochemistry) compared to acetic derivatives.

Diagram 1: Metabolic Activation Pathway (Graphviz)



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Caption: The metabolic activation pathway where the 5-carbon valeric acid precursor is converted via plant beta-oxidation into the bioactive 3-carbon propionic acid derivative.[3]

Synthesis Protocol: Williamson Etherification

This protocol utilizes a convergent synthesis strategy coupling 4-fluorophenol with a 5-bromovalerate ester, followed by hydrolysis. This method avoids the formation of self-polymerized side products common when using the free acid form of the alkyl halide.

Reagents & Equipment[3][7][10]

- Reactants: 4-Fluorophenol (1.0 eq), Ethyl 5-bromovalerate (1.1 eq).
- Base: Potassium Carbonate (K_2CO_3 , anhydrous, 2.5 eq).
- Solvent: Acetonitrile (ACN) or DMF (Dry).
- Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for accelerating alkylation via Finkelstein exchange.

Step-by-Step Methodology

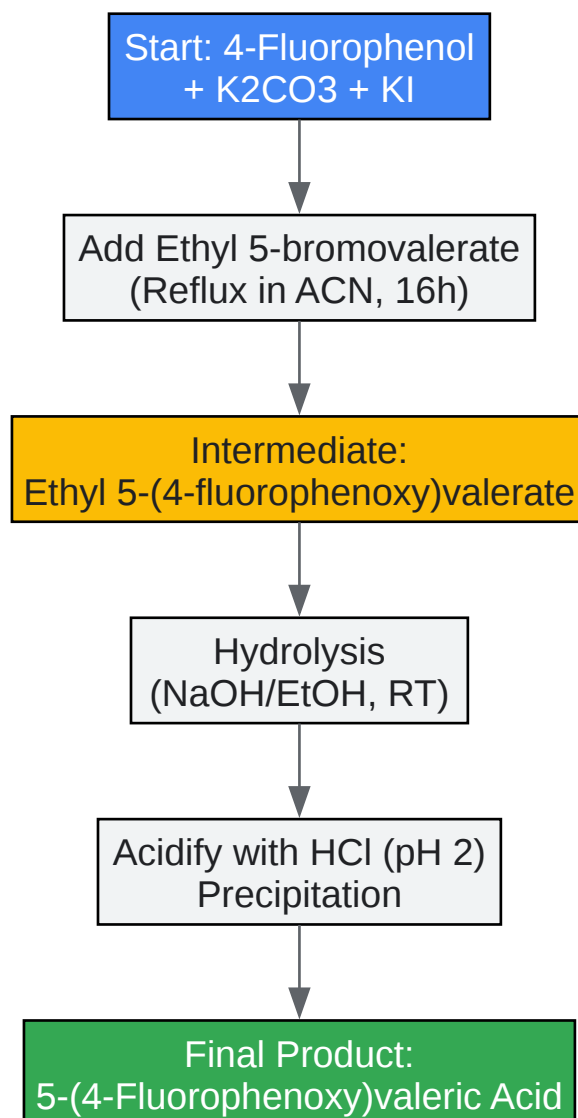
Step 1: Etherification (Formation of Ethyl Ester)

- Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
- Dissolution: Add 4-Fluorophenol (11.2 g, 100 mmol) and anhydrous ACN (150 mL). Stir until dissolved.
- Deprotonation: Add K_2CO_3 (34.5 g, 250 mmol) slowly. The suspension will thicken. Add KI (1.66 g, 10 mmol).
- Alkylation: Add Ethyl 5-bromovalerate (23.0 g, 110 mmol) dropwise via addition funnel over 30 minutes.
- Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the phenol spot disappears.
- Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over $MgSO_4$ and concentrate to yield Ethyl 5-(4-fluorophenoxy)valerate (Oil).

Step 2: Hydrolysis (Ester to Acid)

- Reaction: Dissolve the crude ester in Ethanol (100 mL). Add 2N NaOH (aq) (100 mL).
- Stir: Stir at room temperature for 4 hours (or mild heat 40°C if slow).
- Acidification: Evaporate ethanol. Cool the remaining aqueous solution in an ice bath. Acidify to pH ~2 using 6N HCl. The product will precipitate as a white solid.
- Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) or Toluene/Hexane.
- Validation: Verify structure via 1H -NMR and Melting Point (Target: ~79-82°C).

Diagram 2: Synthesis Workflow (Graphviz)



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Caption: Step-by-step chemical synthesis workflow from starting phenol to final carboxylic acid product.

Biological Assay Protocols

To validate the agrochemical potential, researchers must test both the intrinsic activity and the metabolic activation hypothesis.

Assay A: Cucumber Root Elongation (Auxinic Activity Screen)

Rationale: Cucumber (*Cucumis sativus*) is highly sensitive to auxin-like herbicides. This assay detects if the compound mimics IAA or requires conversion.

- Preparation: Prepare stock solution of **5-(4-Fluorophenoxy)valeric acid** in Acetone/Tween-20. Dilute with DI water to concentrations: 0 (Control), 0.1, 1.0, 10, 100 μ M.
- Seeding: Place 10 cucumber seeds on filter paper in 9cm Petri dishes.
- Treatment: Add 5 mL of test solution to each dish. Replicate 4x.
- Incubation: Incubate in dark at 25°C for 72 hours.
- Measurement: Measure primary root length.
- Analysis: Calculate IC₅₀ (concentration inhibiting 50% growth).[4] Compare against 2,4-D (Positive Control).
 - Interpretation: If IC₅₀ is significantly higher than 2,4-D, it confirms the "Pro-herbicide" nature (delayed activity due to required beta-oxidation).

Assay B: Post-Emergence Foliar Spray (Greenhouse)

Rationale: Tests efficacy on whole plants, including uptake, translocation, and metabolic activation.

- Species: *Amaranthus retroflexus* (Broadleaf target), *Zea mays* (Corn - Selectivity check).
- Formulation: Dissolve compound in a carrier solvent (50% Acetone:Water + 0.25% Non-ionic surfactant).
- Application: Spray at rates equivalent to 100, 250, 500 g ai/ha (grams active ingredient per hectare).
- Scoring: Evaluate at 7, 14, and 21 DAT (Days After Treatment).
 - 0: No effect.
 - 100: Complete plant death.

- Look for specific symptoms: Epinasty (twisting stems) indicates auxin activity; Chlorosis/Necrosis may indicate lipid inhibition or other MoA.

Safety & Environmental Fate

- Handling: The compound contains a fluorinated aromatic ring.[5] While generally stable, standard PPE (gloves, goggles, fume hood) is mandatory to prevent inhalation of dust.
- Environmental Fate:
 - Hydrolysis: The acid is stable at neutral pH.
 - Soil Metabolism: Microbial beta-oxidation in soil will likely degrade the valeric chain to the propionic metabolite rapidly.
 - Leaching: The valeric acid tail increases lipophilicity (LogP > 2.5), reducing leaching potential compared to shorter-chain phenoxy acids like 2,4-D.

References

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- General reference for fluorinated aromatic synthesis intermedi

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